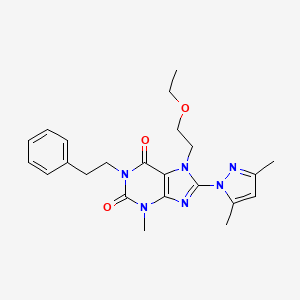
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative, which is a class of molecules known for their biological significance and potential therapeutic applications. Purine derivatives have been extensively studied for their affinity towards various receptors in the central nervous system, including serotoninergic and dopaminergic receptors. These compounds have shown promise as potential treatments for mood disorders such as depression and anxiety.
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents to the purine nucleus to evaluate their effects on receptor affinity and selectivity. In the case of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, a series of compounds was synthesized and tested for their receptor activities. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their purine-2,4,8-trione counterparts. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be particularly influential in determining receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors .
Molecular Structure Analysis
The molecular structure of purine derivatives can significantly influence their interaction with biological targets. A detailed quantitative analysis of the intermolecular interactions present in a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, revealed that the molecule had a layered crystal packing with molecular sheets primarily formed by hydrogen bonds. The stabilization of these sheets was dominated by electrostatic energy contributions, and they were interconnected with other sheets via different stacking motifs with significant dispersion energy components . This anisotropic distribution of interaction energies suggests that the molecular structure of purine derivatives is crucial for their biological activity and potential applications in new material design.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, which are essential for their utility as reagents in analytical chemistry. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a pre-column reagent for liquid chromatography (LC) analysis of amino acids. This compound reacts with primary and secondary amino functions to form stable adducts that can be chromatographed under reversed-phase conditions. The reaction conditions, such as temperature and reagent concentration, were optimized to achieve quantitative yields, demonstrating the reactivity and utility of purine derivatives in analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure and the nature of their substituents. These properties determine the compounds' solubility, stability, and reactivity, which are critical for their biological activity and practical applications. The electrostatic potential map and energy framework of these molecules provide insight into their interaction with other molecules and their potential as therapeutic agents or analytical reagents .
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
One of the primary applications of this compound is in cancer research, particularly in the synthesis and evaluation of its cytotoxic activity. For instance, carboxamide derivatives of similar compounds demonstrated potent cytotoxic properties against various cancer cell lines, suggesting potential for anticancer applications (Deady et al., 2003).
Molecular Structures in Biochemistry
The compound has been used in the study of molecular structures, specifically in metal complexes. For example, metal complexes of 6-pyrazolylpurine derivatives have been synthesized and structurally characterized, providing insights into metal-mediated base pairs, which are crucial in biochemical processes (Sinha et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of N-confused porphyrin derivatives using compounds like 1,3-dimethyl-1H-pyrazol-5(4H)-one shows the compound's relevance in developing new medicinal chemistry applications (Li et al., 2011).
Analgesic and Anti-Inflammatory Properties
Research on derivatives of this compound has revealed significant analgesic and anti-inflammatory activities. For example, studies have shown that certain derivatives exhibit stronger analgesic properties than reference drugs, highlighting the potential for new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Optoelectronic and Charge Transport Properties
Explorations into the optoelectronic and charge transport properties of related Pechmann dyes suggest potential applications of this compound in organic light-emitting diodes (OLEDs). These studies highlight the compound's utility in developing efficient materials for OLED applications (Wazzan & Irfan, 2019).
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-5-32-14-13-27-19-20(24-22(27)29-17(3)15-16(2)25-29)26(4)23(31)28(21(19)30)12-11-18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXHTHNCZJAZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

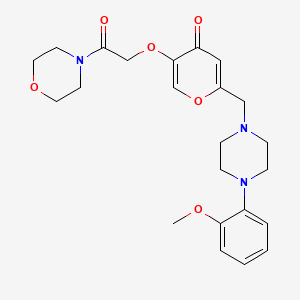
![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)
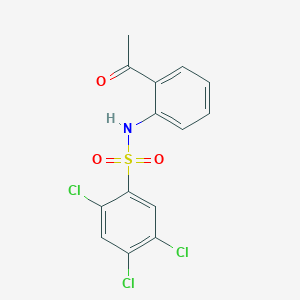

methanone](/img/structure/B3018949.png)
![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)
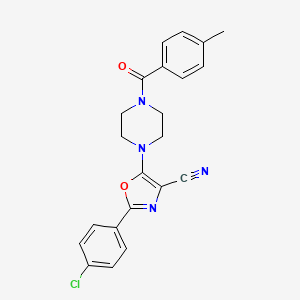
![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

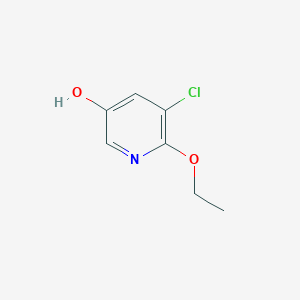
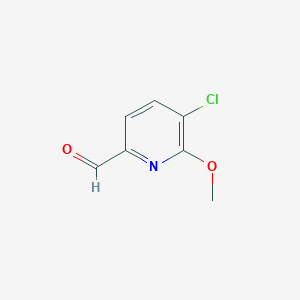
![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)
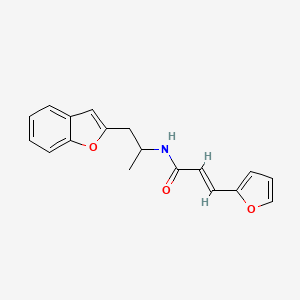
![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)